

Chemical Structure & Basic Properties

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Compound Focus: Zaloglanstat

CAS No.: 1513852-12-4

Cat. No.: S3610473

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The following table summarizes the core chemical identifiers and calculated physicochemical properties of **Zaloglanstat**, which are crucial for understanding its behavior in biological systems [1] [2] [3].

Property	Description
Systematic Name	Not fully specified in search results
Synonyms	ISC-27864, GRC-27864 [4] [5] [6]
CAS Registry Number	1513852-12-4 [4] [1] [7]
Molecular Formula	C ₂₁ H ₂₀ ClF ₃ N ₄ O ₂ [4] [5] [7]
Molecular Weight	452.86 g/mol (or 452.12 Da) [4] [1] [6]
InChI Key	DOVBVLUPCQSAGE-UHFFFAOYSA-N [1] [2] [3]
SMILES	<chem>O=C(C(C)(C)C)NCc1ccc(c(c1)c1[nH]n(c(=O)n1)c1ccc(cc1)C(F)(F)F)Cl</chem> [1] [2] [3]
XLogP	5.01 [2] [3]
Hydrogen Bond Donors	2 [2] [3]
Hydrogen Bond Acceptors	3 [2] [3]

Property	Description
Topological Polar Surface Area	79.26 Å ² [2] [3]
Lipinski's Rule	1 violation (likely due to high lipophilicity, XLogP>5) [2] [3]

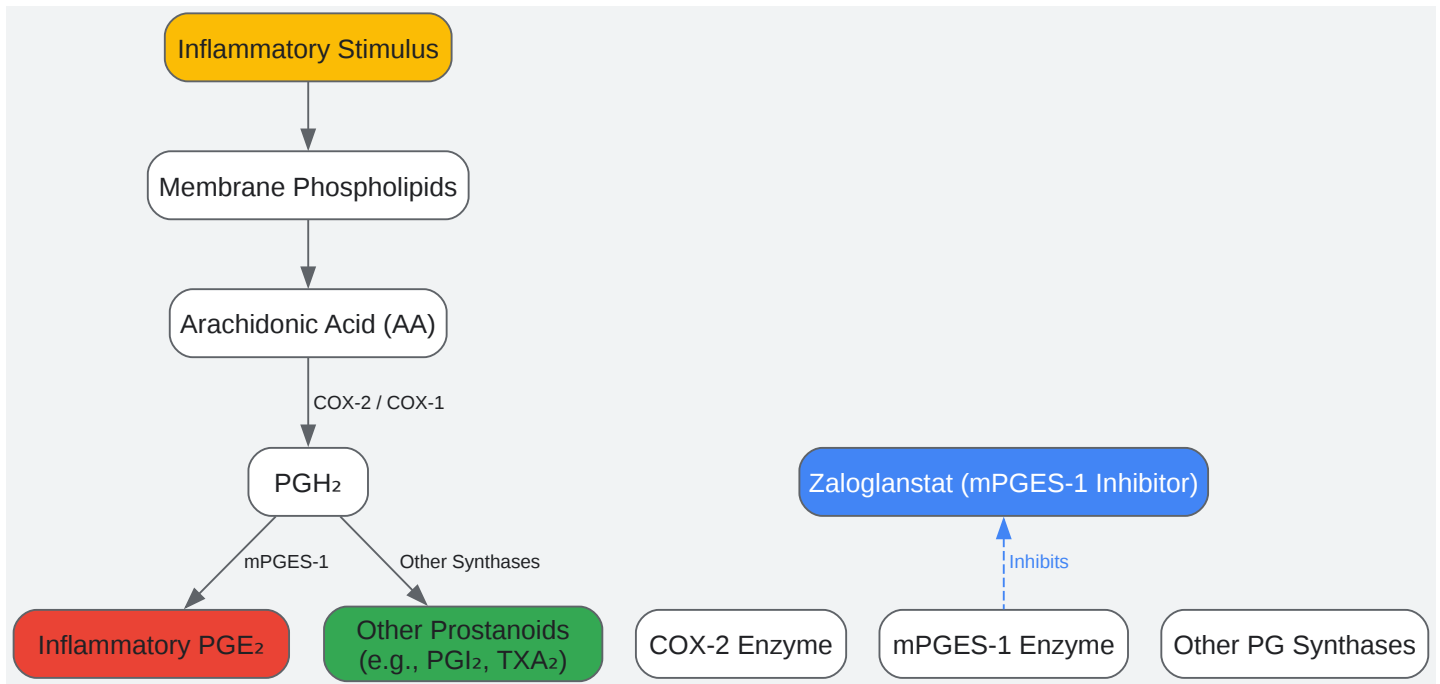
Biological Activity & Pharmacological Data

Zaloglanstat is a potent and selective inhibitor of mPGES-1. The table below summarizes key quantitative data from preclinical studies [4].

Assay/Parameter	Result / Value	Model System
mPGES-1 Inhibition (IC ₅₀)	5 nM	Human recombinant enzyme
COX-1 Inhibition (IC ₅₀)	>10 µM	Enzyme assay
COX-2 Inhibition (IC ₅₀)	>10 µM	Enzyme assay
PGE ₂ Inhibition (IC ₅₀)	<10 nM	IL-1β-induced A549 cells
PGE ₂ Inhibition (IC ₅₀)	161 nM	Pig whole blood
PGE ₂ Inhibition (IC ₅₀)	154 nM	Dog whole blood

Mechanism of Action and Therapeutic Rationale

Zaloglanstat exerts its effects by specifically targeting the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme. The following diagram illustrates the inflammatory pathway and its point of inhibition.



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This mechanism offers a potential safety advantage over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 inhibitors (coxibs). By inhibiting the final, inducible step of PGE₂ production, **Zaloglanstat** aims to reduce inflammation and pain without disrupting the synthesis of other prostanoids that protect the gastrointestinal tract and maintain vascular homeostasis [8] [9].

Research and Clinical Development Context

Zaloglanstat was developed as a **selective, orally active, and non-opioid** analgesic candidate [4] [6]. It has been investigated for conditions like **asthma, osteoarthritis, and neurodegenerative diseases** [4] [5].

The drug successfully completed Phase I clinical trials [2]. However, its current development status is uncertain, as there have been no recent updates [9]. The search results indicate that the development of mPGES-1 inhibitors as a class has faced challenges, including issues with **toxic metabolites, high plasma**

protein binding, and species-specific differences in enzyme sequence that complicate preclinical modeling [9].

Research in this field remains active. For instance, one study used computer-aided drug design to screen a traditional Chinese medicine database, identifying a compound with a potentially superior binding profile to a reference ligand [8].

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